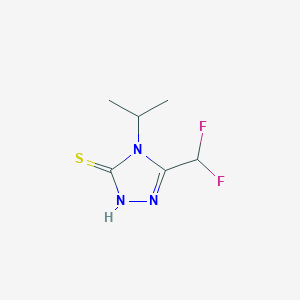

5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

Molecular Formula |

C6H9F2N3S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

3-(difluoromethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C6H9F2N3S/c1-3(2)11-5(4(7)8)9-10-6(11)12/h3-4H,1-2H3,(H,10,12) |

InChI Key |

DKJSJUFXFINJFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of difluoromethyl isocyanide with isopropyl hydrazine in the presence of a base to form the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethyl and isopropyl groups contribute to the compound’s binding affinity and specificity, while the triazole ring provides stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of triazole-3-thiol derivatives allows for tailored applications. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Substituent Analysis

Biological Activity

5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and biological activity. The compound features a difluoromethyl group and a triazole ring, which contribute to its potential as an antifungal agent and its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, along with a thiol group (-SH) that enhances its reactivity.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 179.21 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents |

| Functional Groups | Triazole, thiol |

Antifungal Properties

This compound exhibits significant antifungal activity. Compounds in the triazole class are known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. This inhibition disrupts fungal growth and viability, making triazoles valuable in both agricultural and medical applications .

The primary mechanism of action involves the binding of the compound to cytochrome P450 enzymes, leading to the inhibition of ergosterol biosynthesis. This action is crucial for maintaining the integrity of the fungal cell membrane. Additionally, the presence of the thiol group may facilitate further interactions with other biomolecules, enhancing its antifungal efficacy .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various triazole derivatives against cancer cell lines. For instance, derivatives of 1,2,4-triazole-3-thiol have shown promising results against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The synthesized compounds demonstrated varying degrees of selectivity towards cancer cells compared to normal fibroblasts .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | EC50 (µM) IGR39 | EC50 (µM) MDA-MB-231 | EC50 (µM) Panc-1 |

|---|---|---|---|

| N'-(2-oxoindolin-3-ylidene)... | 22.3 ± 2.5 | 9.7 ± 1.6 | 26.2 ± 1.0 |

| N'-(4-(dimethylamino)benzylidene) | Inhibited all | Selective | Not reported |

These findings indicate that certain derivatives exhibit higher selectivity towards cancer cells while maintaining lower cytotoxicity against normal cells, suggesting their potential as targeted therapies .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for modifications leading to new derivatives with enhanced biological properties. These synthetic routes often include cyclization reactions involving hydrazine derivatives and carbonyl compounds under controlled conditions .

Table 3: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Triazole Ring | Cyclization | Hydrazine derivatives |

| Introduction of Difluoromethyl | Difluoromethylation | Difluoromethyl iodide |

| Thiol Group Addition | Nucleophilic substitution | Appropriate thiols |

Q & A

Q. What are the standard synthetic protocols for 5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step heterocyclization and functionalization. A common approach includes:

- Step 1 : Condensation of thiosemicarbazide derivatives with isopropyl-substituted ketones or aldehydes under basic conditions (e.g., K₂CO₃ in acetone) to form the triazole core .

- Step 2 : Difluoromethylation via nucleophilic substitution or radical-mediated reactions, often requiring controlled temperatures (20–60°C) and reflux conditions (e.g., 12–24 hours) .

- Purification : Recrystallization from 2-propanol or dichloromethane/water partitioning .

Q. How is structural characterization performed for this compound and its derivatives?

Key analytical methods include:

- Elemental analysis : Confirms stoichiometry of C, H, N, S, and halogens .

- ¹H/¹³C-NMR : Assigns proton environments (e.g., isopropyl CH₃ at δ ~1.2–1.5 ppm; triazole protons at δ ~7.5–8.5 ppm) and difluoromethyl CF₂ groups (δ ~110–120 ppm in ¹⁹F-NMR) .

- LC-MS : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- IR spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazole-thiol derivatives?

Discrepancies often arise from variations in assay conditions or structural modifications. To address this:

- Control experiments : Replicate studies using standardized protocols (e.g., fixed concentrations, solvent systems) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., difluoromethyl vs. chlorophenyl groups) on bioactivity .

- Molecular docking : Validate target binding modes using software like AutoDock Vina, cross-referenced with Protein Data Bank (PDB) structures .

Q. What computational methods are used to predict physicochemical properties of this compound?

- DFT calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) using Gaussian or ORCA software .

- ADME prediction : Tools like SwissADME estimate logP, solubility, and bioavailability based on substituent hydrophobicity .

- Molecular dynamics (MD) simulations : Assess stability in biological membranes or protein binding pockets .

Q. How can reaction yields be optimized during S-alkylation of the triazole-thiol scaffold?

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the thiol group .

- Catalysts : KI or phase-transfer catalysts (e.g., TBAB) accelerate alkyl halide reactions .

- Temperature control : Reflux (60–80°C) improves kinetics but may require inert atmospheres to prevent oxidation .

Q. What strategies mitigate thiol oxidation during storage and handling?

- Inert atmosphere : Store under argon or nitrogen .

- Antioxidants : Add 0.1% BHT or ascorbic acid to solutions .

- Derivatization : Convert thiol (-SH) to stable disulfides or thioethers for long-term storage .

Methodological Challenges in Derivative Synthesis

Q. How are metal complexes of triazole-thiol derivatives synthesized and characterized?

- Synthesis : React thiols with metal salts (e.g., CuSO₄, ZnCl₂) in ethanol/water mixtures at 50–70°C .

- Characterization :

- UV-Vis : Detect d-d transitions (e.g., Cu²+ complexes at λ ~600–800 nm) .

- Magnetic susceptibility : Confirm metal oxidation states .

Q. What strategies enhance pharmacokinetic properties of triazole-thiol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.